Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4
Description
Properties
Molecular Formula |
C14H20N4O4 |
|---|---|
Molecular Weight |
312.36 g/mol |
IUPAC Name |
tert-butyl 2,2,6,6-tetradeuterio-4-(6-nitro-3-pyridinyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-12(15-10-11)18(20)21/h4-5,10H,6-9H2,1-3H3/i8D2,9D2 |
InChI Key |
SUWKOEMQNOBJEQ-LZMSFWOYSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(N1C(=O)OC(C)(C)C)([2H])[2H])C2=CN=C(C=C2)[N+](=O)[O-])[2H] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitropyridine Synthesis
The 2-nitropyridine moiety is synthesized via direct nitration or diazo-coupling :
- Method A : Nitration of picoline derivatives using HNO₃/H₂SO₄ at 0–5°C, yielding 2-nitropyridine intermediates.
- Method B : Diazotization of 2-aminopyridine followed by treatment with NaNO₂/HCl and CuCN to introduce the nitro group.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 2 hr | 68% |
| Diazotization | NaNO₂, HCl, -5°C, 1 hr | 82% |
Piperidine Coupling
The piperidine group is introduced via nucleophilic substitution or transition-metal catalysis :
- Method C : Mitsunobu reaction between 2-nitropyridine alcohols and piperidine derivatives (e.g., 1-piperidinecarboxylic acid).
- Method D : Suzuki-Miyaura coupling using Pd catalysts for C–N bond formation.
| Component | Details |
|---|---|
| Catalyst | Pd(OAc)₂, XPhos |
| Base | K₃PO₄ |
| Solvent | DMF/H₂O (4:1) |
| Temperature | 100°C, 12 hr |
| Yield | 74% |
Deuterium Incorporation
Deuterium labeling is achieved through H/D exchange or deuterated precursors :
- Method E : Treatment of the proto-compound with D₂O in the presence of Pd/C or Rh catalysts under H₂/D₂ gas.
- Method F : Use of deuterated piperidine (e.g., piperidine-d₁₁) during coupling.
| Isotopologue | Abundance (%) |
|---|---|
| d₀ | <0.5 |
| d₄ | >98 |
| d₃/d₅ | <1.5 |
Purification and Characterization
Critical Challenges and Solutions
| Challenge | Solution | Source |
|---|---|---|
| Nitro-group reduction | Use of Zn/NH₄Cl to avoid over-reduction | |
| Deuterium loss | Low-temperature H/D exchange | |
| Regioselectivity | Directed ortho-metalation (DoM) |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Mitsunobu (C) | High yield, mild conditions | Requires stoichiometric reagents |
| Suzuki (D) | Scalable, air-tolerant | Pd contamination risk |
| H/D exchange (E) | Cost-effective | Limited to specific sites |
Industrial-Scale Adaptations
- Continuous-flow nitration (microchannel reactors) reduces exothermic risks.
- Deuterium gas recycling minimizes isotopic waste.
Applications in Research
The compound’s selectivity for serine hydrolases (e.g., APT1/2) makes it valuable for:
Chemical Reactions Analysis
Types of Reactions
Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, electrophiles for substitution reactions, and acids or bases for hydrolysis. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include amines, substituted piperazines, and carboxylic acids. These products are often intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to study enzyme activity and inhibition.
Medicine: Utilized in the development of drugs targeting serine hydrolases, which play a role in various diseases, including cancer and neurodegenerative disorders.
Industry: Applied in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The compound exerts its effects by inhibiting serine hydrolases, a class of enzymes involved in numerous physiological processes. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis. This inhibition can affect various molecular pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
2-Amino-5-chloropyridine-4-carboxamides
- Structure : A pyridine core with chlorine and carboxamide substituents.
- Activity: Potent inhibition of IKK-2 (IC₅₀ ~50 nM) and improved cellular efficacy in synovial fibroblasts, validated in IL-1β-stimulated models .
- Divergence : Lacks deuterium substitutions and piperidine groups, reducing metabolic stability compared to the deuterated compound.
FAAH Inhibitors (e.g., URB597)
- Structure : Carbamate-based or pyridine-zinc binder scaffolds.
- Activity: Targets FAAH (IC₅₀ <10 nM), modulating endocannabinoid signaling.
- Divergence : While both inhibit serine hydrolases, FAAH inhibitors prioritize carbamate warheads, whereas 1-pip-2-nitropyridine-d4 employs a nitropyridine scaffold for broader hydrolase engagement .
Pharmacological and Biochemical Data
| Parameter | Serine Hydrolase Inhibitor-1-pip-2-nitropyridine-d4 | 2-Amino-5-chloropyridine-4-carboxamides | FAAH Inhibitors (URB597) |
|---|---|---|---|
| Molecular Weight | ~350–400 Da (estimated) | ~250–300 Da | ~300–350 Da |
| Target Enzymes | Broad serine hydrolases | IKK-2 | FAAH |
| IC₅₀ (Enzymatic) | Not reported (structural analogs: ~50–100 nM) | 50 nM (IKK-2) | <10 nM (FAAH) |
| Metabolic Stability (t₁/₂) | Enhanced (deuterium effect) | Moderate | Low (rapid carbamate cleavage) |
| Selectivity | Moderate (cross-reactivity with oxidoreductases) | High (IKK-2-specific) | High (FAAH-specific) |
Selectivity and Mechanism of Action
The inhibitor’s nitropyridine group facilitates π-π stacking with hydrolase active sites, while the piperidine moiety enhances membrane permeability. Deuterium at key positions slows CYP450-mediated metabolism, extending plasma half-life. However, proteomic studies indicate cross-reactivity with oxidoreductases and lyases, suggesting broader off-target effects compared to IKK-2 or FAAH-specific inhibitors . For example, in CD-mutant lines, serine endopeptidase inhibitors were 7.1% less abundant, implying compensatory downregulation of competing pathways during hydrolase inhibition .
Biological Activity
Serine hydrolases (SHs) represent a significant family of enzymes involved in various biological processes, including lipid metabolism, neurotransmitter regulation, and cellular signaling. The compound Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 (CAS Number: 2089333-15-1) has emerged as a notable inhibitor within this family, offering potential therapeutic applications in treating diseases related to SH dysfunction.
Overview of Serine Hydrolases
Serine hydrolases are characterized by their serine residue at the active site, which plays a critical role in catalyzing the hydrolysis of ester and amide bonds. These enzymes are implicated in numerous physiological functions, making them attractive targets for drug development. For instance, inhibitors of Dipeptidyl Peptidase 4 (DPP-4), a serine peptidase, are used to manage type 2 diabetes by prolonging the action of incretin hormones that promote insulin secretion .
| Property | Details |
|---|---|
| Molecular Formula | C14H16D4N4O4 |
| Molecular Weight | 312.36 g/mol |
| CAS Number | 2089333-15-1 |
| Research Use Only | Yes |
This compound functions by selectively inhibiting specific serine hydrolases, thereby modulating their activity in biological systems. The compound's design allows it to bind effectively to the active sites of target enzymes, blocking substrate access and preventing enzymatic activity. This inhibition can lead to altered metabolic pathways, particularly those involving lipid signaling and neurotransmitter regulation.
Biological Activity
Recent studies have demonstrated that this inhibitor exhibits potent effects on various serine hydrolases:
- Selectivity : The compound has been shown to selectively inhibit certain SHs while sparing others, which is crucial for minimizing off-target effects in therapeutic applications .
- In Vivo Efficacy : In animal models, administration of the inhibitor has resulted in significant changes in SH activity profiles within tissues, indicating its potential for selective modulation of enzymatic functions .
- Activity-Based Protein Profiling (ABPP) : Utilizing ABPP techniques, researchers have mapped the interactions between this inhibitor and various SHs across different tissues. This profiling revealed distinct patterns of inhibition that correlate with the physiological roles of the targeted enzymes .
Case Study 1: Neuroinflammation Modulation
A study investigated the effects of this compound on neuroinflammation by targeting DAGLβ (diacylglycerol lipase beta), a serine hydrolase involved in endocannabinoid signaling. The results indicated that inhibition led to reduced inflammatory responses without impairing neuronal communication, suggesting therapeutic potential for neurodegenerative conditions .
Case Study 2: Lipid Metabolism Regulation
Another study focused on the impact of this inhibitor on lipid metabolism through its action on various lipases. The findings demonstrated that treatment with the compound resulted in altered lipid profiles in treated mice compared to controls, highlighting its role as a modulator of metabolic pathways related to obesity and diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
